1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride
Overview
Description
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(1-methyl-1h-indol-3-yl)butan-2-amine hydrochloride, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of these targets . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes several steps to yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxaldehyde: Another indole derivative used in the synthesis of complex molecules.
5-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral properties.
Uniqueness
1-(1-methyl-1H-indol-3-yl)butan-2-amine hydrochloride stands out due to its specific structure, which imparts unique biological activities and synthetic versatility
Properties
IUPAC Name |
1-(1-methylindol-3-yl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13;/h4-7,9,11H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFDILKPIYWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CN(C2=CC=CC=C21)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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